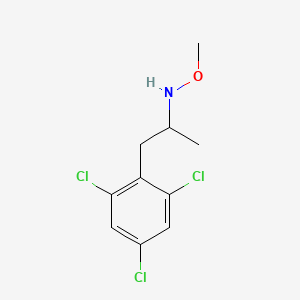
O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE
Descripción general
Descripción
O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE is a chemical compound with the molecular formula C10H12Cl3NO and a molecular weight of 268.6 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Métodos De Preparación
The synthesis of O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE involves several steps:
Starting Material: 1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime.
Reaction with Acetic Acid and Sulphuric Acid: The starting material is dissolved in acetic acid, and sulphuric acid is added while maintaining the temperature at 20-23°C.
Hydrogenation: Platinum on charcoal is added as a catalyst, and the mixture is hydrogenated under pressure.
Neutralization and Extraction: The reaction mixture is neutralized with sodium hydroxide and extracted with tert-butyl methyl ether.
Purification: The organic phase is washed with water and evaporated to obtain the crude product.
Análisis De Reacciones Químicas
O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE undergoes various chemical reactions:
Reduction: The compound can be reduced using hydrogen in the presence of a platinum catalyst.
Substitution: It can undergo substitution reactions where the hydroxylamine group is replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and interfere with biological pathways, leading to its effects on cellular processes.
Comparación Con Compuestos Similares
O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE is unique due to its specific structure and reactivity. Similar compounds include:
N-Methyl-1,2-phenylenediamine: Used in the synthesis of benzimidazoles.
MPTP hydrochloride: Known for its effects on the nervous system.
These compounds share some structural similarities but differ in their specific applications and reactivity.
Propiedades
Número CAS |
1228284-78-3 |
|---|---|
Fórmula molecular |
C10H12Cl3NO |
Peso molecular |
268.6 g/mol |
Nombre IUPAC |
N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine |
InChI |
InChI=1S/C10H12Cl3NO/c1-6(14-15-2)3-8-9(12)4-7(11)5-10(8)13/h4-6,14H,3H2,1-2H3 |
Clave InChI |
YEYSNJKFDGOAAP-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C=C(C=C1Cl)Cl)Cl)NOC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
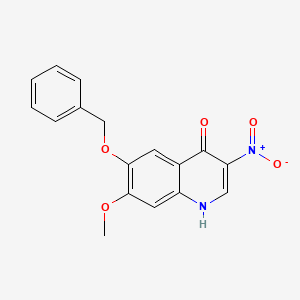
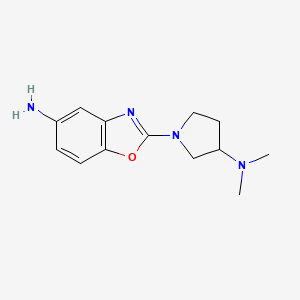
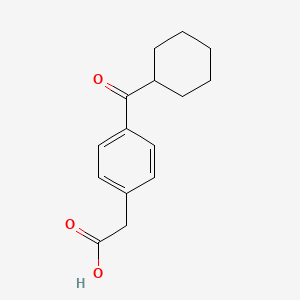
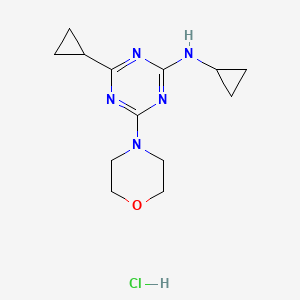
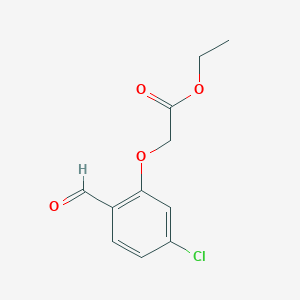
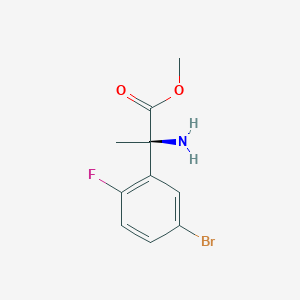
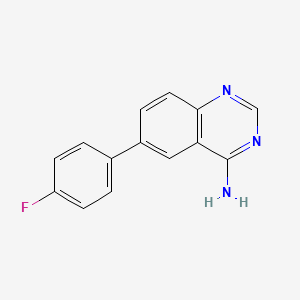
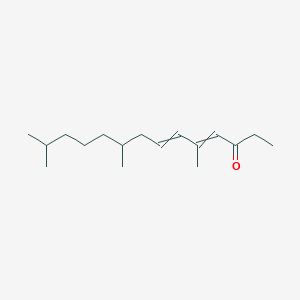
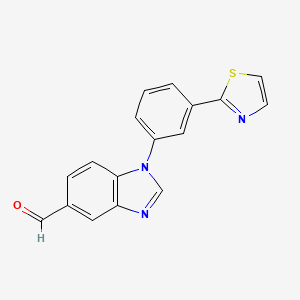
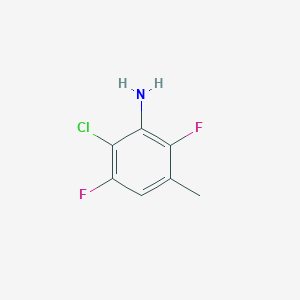
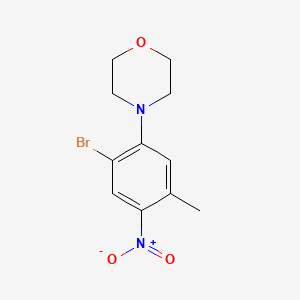
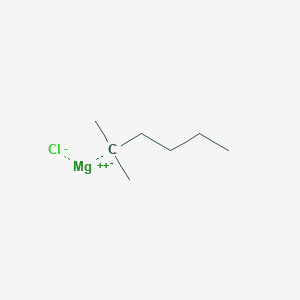
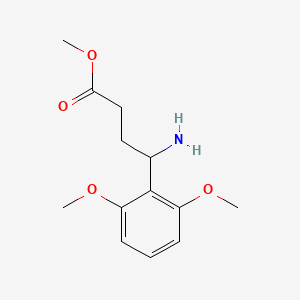
![3-{3-[2-(2-Methoxyethoxy)ethoxy]phenyl}Acrylic Acid](/img/structure/B8391366.png)
